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Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

Cat. No.: B1266141

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4'-methylbenzophenone, a key intermediate in various synthetic applications. The
document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental
protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Amino-4'-
methylbenzophenone.

Table 1: *H NMR Spectroscopic Data

(Data obtained in CDCls at 300 MHz, referenced to TMS)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic Protons
7.20-7.80 Multiplet 8H Ar-H
Amino Protons
~4.0 (broad) Singlet 2H -NH:z
Methyl Protons
241 Singlet 3H -CHs

Note: Specific peak assignments within the aromatic region require further 2D NMR analysis
but are consistent with the proposed structure.

Table 2: *C NMR Spectroscopic Data

(Data obtained in CDCls)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assignment
21.6 -CHs
115.9 Ar-C
118.5 Ar-C
129.0 Ar-C
129.8 Ar-C
131.8 Ar-C
134.4 Ar-C
135.2 Ar-C
143.8 Ar-C
151.2 Ar-C-NH:z
197.5 C=0

Table 3: IR Spectroscopic Data

(KBr Pellet/Wafer)
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Wavenumber (cm~12)

Intensity

Functional Group
Assignment

N-H Stretch (Asymmetric &

3420, 3300 Strong, Sharp )
Symmetric)
3050 Medium Aromatic C-H Stretch
2920 Medium Aliphatic C-H Stretch
1620 Strong C=0 Stretch (Ketone)
1590, 1500 Medium-Strong Aromatic C=C Stretch
1280 Medium C-N Stretch
820 Strong p-Substituted Benzene C-H

Bend

Table 4: Mass Spectrometry Data (Electron lonization -

El)
m/z Relative Intensity (%) Proposed Fragment
211 High [M]* (Molecular lon)
210 High [M-H]*
196 Moderate [M-CHs]*
119 High [CeH4C(O)]* or [CeHs(CH3)C]*
91 Moderate [C7H7]* (Tropylium ion)
77 Moderate [CeHs]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Approximately 5-10 mg of 2-Amino-4'-methylbenzophenone is
dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a small
plug of glass wool into a 5 mm NMR tube.

e 1H NMR Acquisition: The *H NMR spectrum is recorded on a 300 MHz spectrometer.
Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0
s, and an acquisition time of 2.7 s. A total of 16 scans are acquired and the resulting free
induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument at a
frequency of 75 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240
ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s are employed.
Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of finely ground 2-Amino-4'-methylbenzophenone (1-
2 mgq) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder
in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform
Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm~1 by
co-adding 32 scans at a resolution of 4 cm~*. A background spectrum of the empty sample
holder is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of 2-Amino-4'-methylbenzophenone in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

« lonization and Analysis: Electron ionization (El) is performed at a standard energy of 70 eV.
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer. The detector records the abundance of each ion.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques described.
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Caption: Workflow for Spectroscopic Structure Elucidation.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4'-
methylbenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1266141#spectroscopic-data-nmr-ir-mass-of-2-
amino-4-methylbenzophenone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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